![molecular formula C16H12N2O3S B2702503 N-(5-acetyl-4-phenylthiazol-2-yl)furan-2-carboxamide CAS No. 328539-76-0](/img/structure/B2702503.png)
N-(5-acetyl-4-phenylthiazol-2-yl)furan-2-carboxamide
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Overview
Description
“N-(5-acetyl-4-phenylthiazol-2-yl)furan-2-carboxamide” is a compound that has been synthesized in the field of medicinal chemistry . It is a derivative of N-(5-acetyl-4-methylthiazol-2-yl)arylamide . These types of compounds are known for their biological activities and have been used in the development of new drugs .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom . The structure also includes a furan ring, which is a five-membered ring containing one oxygen atom . The molecular structure of this compound has been analyzed using techniques such as NMR and FTIR .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. The compound has been subjected to chemical characterization (NMR, FTIR, and elemental analysis) and further tested for biological activities .Scientific Research Applications
Antiprotozoal Agents
Compounds with structural similarities to N-(5-acetyl-4-phenylthiazol-2-yl)furan-2-carboxamide have been explored for their antiprotozoal activities. For instance, derivatives of imidazo[1,2-a]pyridines, which include furan-2-yl substituents, have shown potent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).
Antimicrobial Activity
Synthesis of new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives incorporating furan-2-carboxylic acid hydrazide has demonstrated antimicrobial activity. These studies underline the potential of furan-2-carboxamide derivatives in developing new antimicrobial agents (Cansiz et al., 2004).
Neuropharmacological Potential
Another significant application is in the development of PET radiotracers for imaging microglia in neuroinflammation studies. Compounds structurally related to this compound, such as 5-cyano-N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide, have been used for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), showcasing their utility in studying neuroinflammation and its contribution to neuropsychiatric disorders (Horti et al., 2019).
Antiallergic Compounds
Research into the synthesis and antiallergic activity of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides has indicated their potential as novel antiallergic agents, highlighting the versatility of furan-2-carboxamide derivatives in medicinal chemistry (Georgiev et al., 1987).
Antibacterial Applications
The synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides and their evaluation against clinically isolated drug-resistant bacteria demonstrate the applicability of furan-2-carboxamide derivatives in addressing bacterial resistance, offering a new avenue for the development of antibacterial drugs (Siddiqa et al., 2022).
Future Directions
The future directions for research on N-(5-acetyl-4-phenylthiazol-2-yl)furan-2-carboxamide could involve further investigation of its biological activities, such as its potential antibacterial activity . Additionally, further studies could be conducted to explore its potential use as a lead molecule for the synthesis of derivatives for further evaluation at molecular targets for the treatment of specific diseases .
Mechanism of Action
Target of Action
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s solubility could potentially influence its action and efficacy.
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-10(19)14-13(11-6-3-2-4-7-11)17-16(22-14)18-15(20)12-8-5-9-21-12/h2-9H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDWKQMRZDPBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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